REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH2:8]([O:10][C:11](=[O:16])[CH2:12][N+:13]([O-])=[O:14])[CH3:9].C1N2CCN(CC2)C1>CCO>[O:14]1[C:2]2([CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:1][C:12]([C:11]([O:10][CH2:8][CH3:9])=[O:16])=[N:13]1
|
Name
|
|
Quantity
|
5.83 g
|
Type
|
reactant
|
Smiles
|
C=C1CCCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
Nitro-acetic acid ethyl ester
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
680 mg
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 300 mL pressure vessel equipped with a magnetic stir bar
|
Type
|
WASH
|
Details
|
to rinse the sides of the vessel, which
|
Type
|
CUSTOM
|
Details
|
was tightly capped
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Each portion was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(CC12CCCCC2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.12 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |